molecular formula C28H22N4O4S2 B14170577 Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-

Cat. No.: B14170577
M. Wt: 542.6 g/mol
InChI Key: KFZPTDDOOCZSCV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

3-[4-(1H-indol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H22N4O4S2/c1-18-8-10-20(11-9-18)38(35,36)32-27(19-4-2-5-21(16-19)37(29,33)34)17-25-23(12-15-31-28(25)32)22-6-3-7-26-24(22)13-14-30-26/h2-17,30H,1H3,(H2,29,33,34)

InChI Key

KFZPTDDOOCZSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C4=C5C=CNC5=CC=C4)C6=CC(=CC=C6)S(=O)(=O)N

Origin of Product

United States

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